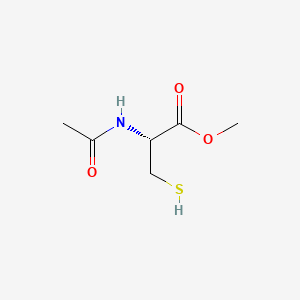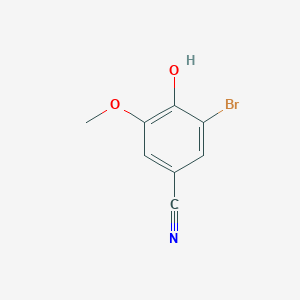
2-Isocyanato-4-methylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanato-4-methylthiophene is an organic compound with the molecular formula C6H5NOS and a molecular weight of 139.18 g/mol . It is a colorless to yellowish liquid that is sensitive to moisture and lachrymatory . This compound is primarily used in organic synthesis and has applications in various fields such as pharmaceuticals, dyes, electronics, and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanato-4-methylthiophene can be synthesized by reacting 4-methyl-2-thienylamine (2-amino-4-methylthiophene) with acrolein isocyanate under suitable reaction conditions . The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the isocyanate group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale synthesis of the compound using the aforementioned synthetic route. The process may include purification steps such as distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanato-4-methylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization Reactions: It can be used as a monomer in the production of polymers.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Catalysts: Acid or base catalysts
Solvents: Organic solvents such as dichloromethane or toluene
Major Products Formed:
Ureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Polymers: Formed through polymerization reactions
Scientific Research Applications
2-Isocyanato-4-methylthiophene has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-isocyanato-4-methylthiophene involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in the synthesis of ureas, carbamates, and polymers.
Comparison with Similar Compounds
- 2-Isocyanato-4-methylbenzene
- 2-Isocyanato-4-methylpyridine
- 2-Isocyanato-4-methylfuran
Comparison: 2-Isocyanato-4-methylthiophene is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with benzene, pyridine, or furan rings. The sulfur atom in the thiophene ring can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
2-isocyanato-4-methylthiophene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCFFLWPIFNGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427803 |
Source


|
| Record name | 2-isocyanato-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-10-9 |
Source


|
| Record name | 2-isocyanato-4-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1-(3-Aminopropyl)pyrrolidin-2-yl]methanol](/img/structure/B1277604.png)




![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)





